molecular formula C14H11F3N2O2 B2909650 2-oxo-1-(4-(Trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide CAS No. 338977-48-3

2-oxo-1-(4-(Trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide

Cat. No. B2909650
CAS RN: 338977-48-3
M. Wt: 296.249
InChI Key: QGLHIVUHEYGNOO-UHFFFAOYSA-N
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Description

The compound 2-oxo-1-(4-(Trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide is a nitrogen-based structure with intriguing properties. It belongs to the family of quinolines, specifically those containing the 2-oxoquinoline moiety. These structures have gained attention due to their wide range of pharmacological applications, including potential anticancer activity, anti-proliferative effects, and modulation of drug resistance .

2.

Synthesis Analysis

The synthesis of this compound involves a similar approach to that used for quinolin-2-one derivatives. The title compound, benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate , was successfully prepared. Further studies on its molecular and crystalline structures are essential for understanding its properties .

3.

Molecular Structure Analysis

The title molecule, C~20~H~15~NO~3~ , adopts a Z-shaped conformation. The carboxyl group is nearly coplanar with the dihydroquinoline unit. In the crystal, corrugated layers form due to C—H···O hydrogen bonds, and these layers stack through C—H (ring) interactions. The calculated HOMO–LUMO energy gap is 4.0319 eV .

properties

IUPAC Name

2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O2/c15-14(16,17)10-5-3-9(4-6-10)8-19-7-1-2-11(12(18)20)13(19)21/h1-7H,8H2,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLHIVUHEYGNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)N)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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